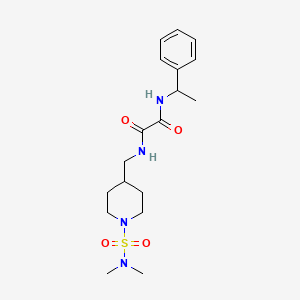
5,5,5-Trifluoro-3,3-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoro-3,3-dimethylpentanoic acid is an organic compound with the molecular formula C7H11F3O2 and a molecular weight of 184.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5,5,5-Trifluoro-3,3-dimethylpentanoic acid is 1S/C7H11F3O2/c1-6(2,3-5(11)12)4-7(8,9)10/h3-4H2,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5,5,5-Trifluoro-3,3-dimethylpentanoic acid is a liquid at room temperature . It has a molecular weight of 184.16 .Aplicaciones Científicas De Investigación
Transition-Metal-Free Decarboxylation
A study by Liu, Huang, Qing, and Xu (2018) reports the direct synthesis of C(CF3)Me2-substituted heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid. This method, noteworthy for its absence of transition-metal catalysts, presents new opportunities for synthesizing C(CF3)Me2-containing heteroarenes, a class of compounds with potential applications in drug discovery (Liu, Huang, Qing, & Xu, 2018).
Tandem 1,1-Dimethyltrifluoroethylation
Shi et al. (2018) developed a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid. This protocol efficiently synthesizes a series of CMe2CF3-containing heteroarenes, which are again highlighted for their potential in drug discovery processes (Shi et al., 2018).
Catalysis in the Acylation of Phosphaferrocenes
Roberts and Wells (1986) investigated the use of trifluoromethanesulphonic acid as an acid catalyst in Friedel-Crafts acylations. This method showed improved yields of derivatives of 3,4-dimethylphosphaferrocene compared to Lewis acid catalysts and provided a rapid route to acylated derivatives of 3,3′4,4′-tetramethyldiphosphaferrocene and ferrocenes (Roberts & Wells, 1986).
Synthesis of Trifluorolaevulic Acid Derivatives
Brown et al. (1960) prepared 5,5,5-Trifluorolaevulic acid by acidic hydrolysis of the Claisen condensation product of ethyl trifluoroacetate and diethyl succinate. Their research explored various derivatives of this acid, highlighting its versatility in synthetic chemistry (Brown, Burdon, Smith, & Tatlow, 1960).
Polymerization of Cyclosiloxanes
Yashiro, Kricheldorf, and Schwarz (2010) studied the polymerization of cyclosiloxanes using triflic acid and metal triflates. This research contributes to the understanding of polymerization processes and the potential application of triflic acid in polymer chemistry (Yashiro, Kricheldorf, & Schwarz, 2010).
Decarboxylative Trifluoroalkylation in Chroman-4-ones Synthesis
Liu et al. (2020) described a method for the decarboxylative trifluoroalkylation of alkenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid under metal-free conditions. This approach is significant for synthesizing CMe2CF3-containing chroman-4-ones, important in the synthesis of TRPV1 precursors (Liu et al., 2020).
Safety and Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331) .
Propiedades
IUPAC Name |
5,5,5-trifluoro-3,3-dimethylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,3-5(11)12)4-7(8,9)10/h3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNEMLJXBGHET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-3,3-dimethylpentanoic acid | |
CAS RN |
1008754-91-3 |
Source


|
| Record name | 5,5,5-trifluoro-3,3-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


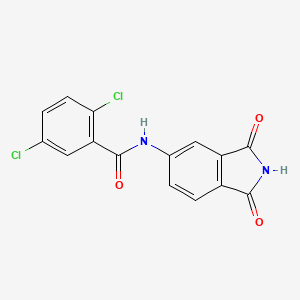
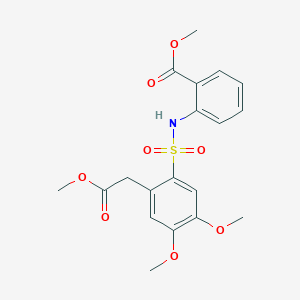
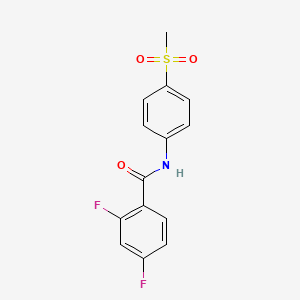
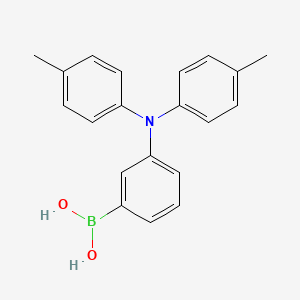

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2401069.png)
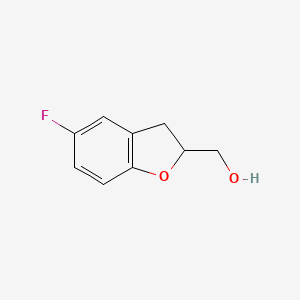
![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)
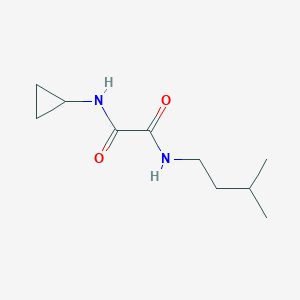
![N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)

![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)
